![molecular formula C24H18BrN3O B2700996 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-23-3](/img/structure/B2700996.png)
1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a bromophenyl group, an ethoxy group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]quinoline core suggests that the molecule may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and structural features. For example, the bromophenyl group could potentially undergo reactions involving the carbon-bromine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .科学的研究の応用
Medicinal Chemistry Applications
Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development for treating various diseases. The heterocyclic quinoline structure is a key component in many pharmaceutical agents due to its ability to interact with a wide range of biological targets. For instance, quinazoline and quinoline derivatives have been found to possess anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Specifically, some quinoline compounds are known to inhibit epidermal growth factor receptor (EGFR), a target in cancer therapy, highlighting their potential as anticancer drugs (Ravez et al., 2015). Additionally, the modification of quinoline structures can yield compounds with antimicrobial activities and the ability to treat chronic and metabolic diseases (Pereira et al., 2015).
Materials Science Applications
Quinoline derivatives, such as quinoxalines, have been utilized in the development of optoelectronic materials due to their luminescent properties. These compounds are incorporated into π-extended conjugated systems, contributing to the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The electroluminescent and photoluminescent properties of these materials are of particular interest for applications in electronic devices and image sensors (Lipunova et al., 2018).
Chemical Synthesis and Corrosion Inhibition
Quinoline and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. These compounds have also been explored as corrosion inhibitors, offering protection for metals against corrosion in various environments. Quinoline derivatives form stable chelating complexes with metal surfaces, thereby preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Verma et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O/c1-2-29-19-12-13-22-20(14-19)24-21(15-26-22)23(16-6-4-3-5-7-16)27-28(24)18-10-8-17(25)9-11-18/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQXQZFGDQYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)
![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)
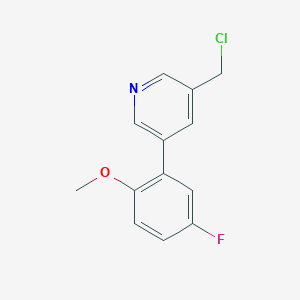
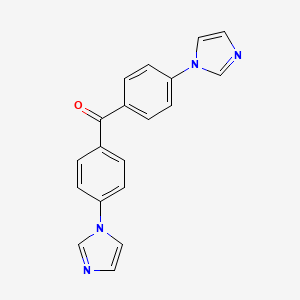
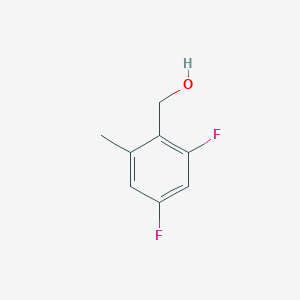
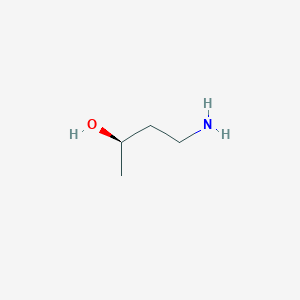
![6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2700929.png)

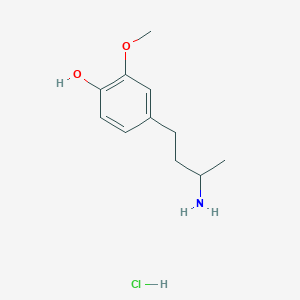
![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)
![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)